molecular formula C19H19N3O6S B11007163 methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B11007163
M. Wt: 417.4 g/mol
InChI Key: OXWGZKILSGYAFI-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the esterification to introduce the methoxy and carboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-hydroxy-2-oxoethyl)-1,3-thiazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both indole and thiazole rings, along with the ester functional group, makes it a versatile compound for various applications.

Biological Activity

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of an indole moiety and a thiazole ring, which contributes to its biological activity. Its molecular formula is C19H19N3O6SC_{19}H_{19}N_{3}O_{6}S with a molecular weight of approximately 417.4 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest in pharmacological studies .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell growth through mechanisms such as modulation of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Properties : The compound has demonstrated potential antiviral effects by interacting with specific viral proteins or receptors, thereby inhibiting viral replication .
  • Antimicrobial Activity : In vitro studies have indicated that the compound possesses significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its efficacy is often compared to standard antibiotics .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Interaction : The indole moiety can bind to various receptors, influencing their activity and leading to downstream effects on cellular functions .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
In vitro Anticancer Study Demonstrated cytotoxicity against multiple cancer cell lines by inducing apoptosis through tubulin inhibition .
Antimicrobial Evaluation Showed significant antibacterial activity with MIC values comparable to established antibiotics against strains like E. coli and S. aureus .
Antiviral Activity Assessment Indicated potential in inhibiting viral replication in specific assays .

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-26-14-6-4-5-13-11(14)7-8-22(13)10-15(23)21-19-20-12(9-16(24)27-2)17(29-19)18(25)28-3/h4-8H,9-10H2,1-3H3,(H,20,21,23)

InChI Key

OXWGZKILSGYAFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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